![molecular formula C27H25N5 B2457602 6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877792-33-1](/img/structure/B2457602.png)

6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

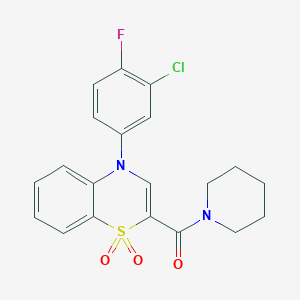

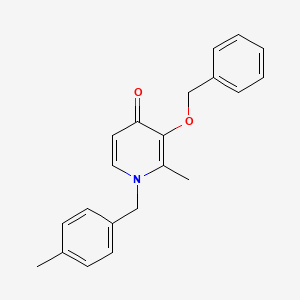

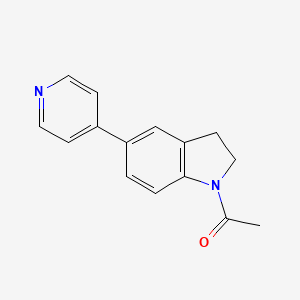

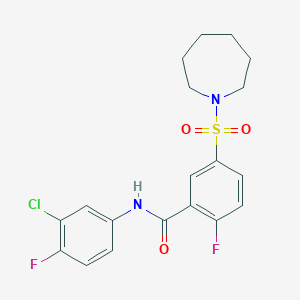

“6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound . It’s related to a class of compounds known as pyrazolopyrimidines, which are nitrogen-containing heterocycles . These types of compounds are often important in the discovery of bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolopyrimidines can involve various methods and conditions . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium . This method provides the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The ChemSpider ID for a similar compound is 1428264 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 208 °C/40 mmHg, and a molar refractivity of 149.3±0.5 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .科学的研究の応用

- Imidazole derivatives have been investigated for their antimicrobial potential. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives displayed good antimicrobial activity .

- Researchers have explored indole derivatives for their anti-HIV-1 properties. While not directly related to our compound, this context highlights the importance of heterocyclic rings in drug development .

- Imidazole-containing compounds play a crucial role in transition metal-catalyzed reactions. The Suzuki–Miyaura cross-coupling, a widely-applied carbon–carbon bond-forming reaction, often involves imidazole-based reagents .

- Protodeboronation reactions using imidazole-based reagents have led to the synthesis of indolizidine compounds. These compounds exhibit interesting biological activities .

- Syed et al. synthesized imidazole derivatives and evaluated their anti-tubercular potential against Mycobacterium tuberculosis. Some compounds showed promising activity .

- Imidazole serves as a core structure in various natural products (e.g., histidine, purine, histamine, and DNA). Commercially available drugs containing imidazole rings cover diverse therapeutic areas, including antihistaminic, antiulcer, and antiprotozoal agents .

Antimicrobial Activity

Anti-HIV-1 Potential

Transition Metal-Catalyzed Reactions

Protodeboronation for Indolizidine Synthesis

Antitubercular Activity

Drug Development

将来の方向性

The future directions for research on this compound could involve further exploration of its synthesis methods, as well as its potential applications in pharmaceuticals and agrochemicals . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

作用機序

Target of Action

Similar compounds have been known to target various biological processes, including antimicrobial and anti-tubercular activities .

Mode of Action

For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to a broad range of chemical and biological properties .

Result of Action

Similar compounds have shown potent anti-tubercular activity against mycobacterium tuberculosis strain .

特性

IUPAC Name |

6-benzyl-2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5/c1-19-24(16-21-10-5-3-6-11-21)26(29-18-22-12-9-15-28-17-22)32-27(30-19)25(20(2)31-32)23-13-7-4-8-14-23/h3-15,17,29H,16,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOQUHDYONPRMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4=CN=CC=C4)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2457519.png)

![N-[2-(2-Fluorophenoxy)pyrimidin-5-YL]benzenesulfonamide](/img/structure/B2457521.png)

![7-(4-fluorophenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457524.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B2457526.png)

![N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B2457530.png)

![diethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457537.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetamide](/img/structure/B2457538.png)